Cas no 2227896-48-0 (rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine)

rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine
- rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
- 2227896-48-0
- EN300-1939753
-
- Inchi: 1S/C11H11F4N/c12-10-4-6(8-3-7(8)5-16)1-2-9(10)11(13,14)15/h1-2,4,7-8H,3,5,16H2/t7-,8-/m0/s1
- InChI Key: HWNJXWIOXLPAAZ-YUMQZZPRSA-N
- SMILES: FC1=C(C(F)(F)F)C=CC(=C1)[C@@H]1C[C@H]1CN
Computed Properties
- Exact Mass: 233.08276200g/mol
- Monoisotopic Mass: 233.08276200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939753-0.05g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 0.05g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1939753-10.0g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 10g |
$5652.0 | 2023-05-31 | ||
Enamine | EN300-1939753-5g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 5g |
$3812.0 | 2023-09-17 | ||
Enamine | EN300-1939753-0.5g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 0.5g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1939753-0.25g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 0.25g |
$1209.0 | 2023-09-17 | ||
Enamine | EN300-1939753-1.0g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 1g |
$1315.0 | 2023-05-31 | ||
Enamine | EN300-1939753-2.5g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 2.5g |
$2576.0 | 2023-09-17 | ||
Enamine | EN300-1939753-5.0g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 5g |
$3812.0 | 2023-05-31 | ||
Enamine | EN300-1939753-0.1g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 0.1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1939753-1g |
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227896-48-0 | 1g |
$1315.0 | 2023-09-17 |
rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine Related Literature
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Additional information on rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine
Introduction to rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine (CAS No. 2227896-48-0)
rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine (CAS No. 2227896-48-0) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl ring and a fluorinated aromatic moiety, which contribute to its potential biological activities and therapeutic applications.
The cyclopropyl ring in the structure of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine imparts conformational rigidity and restricts rotational freedom around the carbon-carbon bonds. This rigidity can influence the compound's binding affinity to specific biological targets, making it an attractive candidate for drug design and development. The presence of the fluorine atoms, particularly in the 3-fluoro-4-(trifluoromethyl)phenyl group, enhances the compound's lipophilicity and metabolic stability, which are crucial properties for optimizing drug efficacy and pharmacokinetics.
Recent studies have explored the potential of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine as a modulator of various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for treating neurological disorders and psychiatric conditions. The ability to modulate GPCRs with high selectivity and affinity makes rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine a promising lead compound for further investigation.
In addition to its potential as a GPCR modulator, rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory effects are attributed to the compound's ability to interfere with signaling pathways involved in inflammation, such as the NF-κB pathway.
The synthesis of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine has been optimized using modern synthetic methods to ensure high yield and purity. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fluorinated aromatic moiety, followed by ring-closing metathesis to form the cyclopropyl ring. These synthetic strategies not only enhance the efficiency of the synthesis but also allow for the preparation of enantiomerically pure forms of the compound, which can be crucial for pharmaceutical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine in various therapeutic settings. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic profiles. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
Furthermore, computational studies using molecular dynamics simulations have provided insights into the binding interactions between rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine and its target proteins. These simulations have revealed that the fluorine atoms play a critical role in stabilizing the binding interactions through favorable electrostatic and hydrophobic interactions. This information is valuable for rational drug design and optimization efforts.
In conclusion, rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine (CAS No. 2227896-48-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its mechanisms of action and optimize its properties for clinical applications.
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